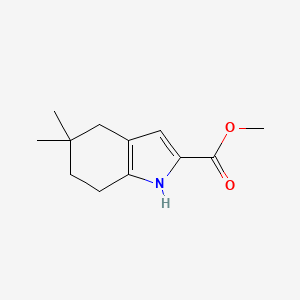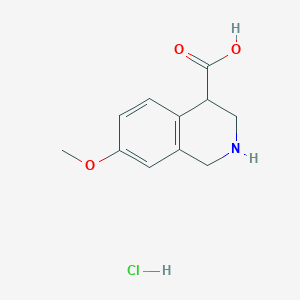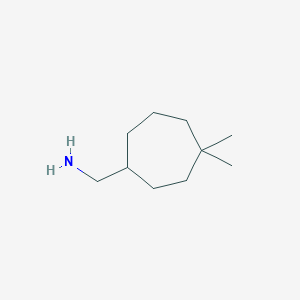
(4,4-Dimethylcycloheptyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethylcycloheptyl)methanamine is an organic compound with the molecular formula C10H21N It is a derivative of cycloheptane, featuring a methanamine group attached to a cycloheptyl ring that is substituted with two methyl groups at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcycloheptyl)methanamine typically involves the reaction of 4,4-dimethylcycloheptanone with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
(4,4-Dimethylcycloheptyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
(4,4-Dimethylcycloheptyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4,4-Dimethylcycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Cycloheptylamine: A similar compound with a cycloheptyl ring but without the methyl substitutions.
(4-Methylcycloheptyl)methanamine: A related compound with only one methyl group at the 4-position.
(4,4-Dimethylcyclohexyl)methanamine: A compound with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness
(4,4-Dimethylcycloheptyl)methanamine is unique due to its specific substitution pattern and ring size, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC 名称 |
(4,4-dimethylcycloheptyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-10(2)6-3-4-9(8-11)5-7-10/h9H,3-8,11H2,1-2H3 |
InChI 键 |
MEFATOUBIOJTIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(CC1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


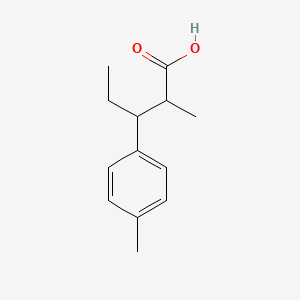
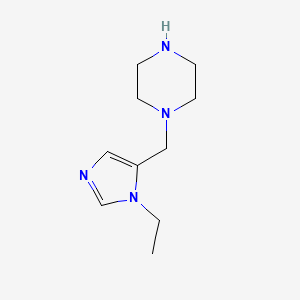
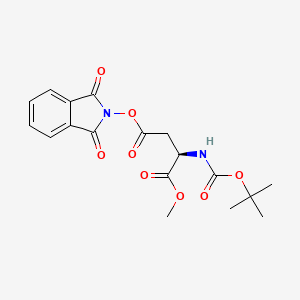
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
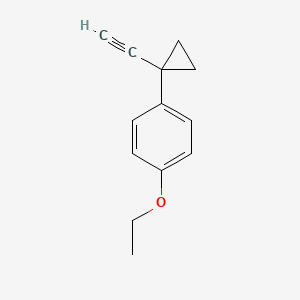
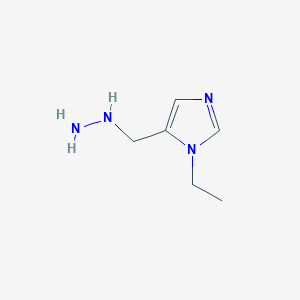
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
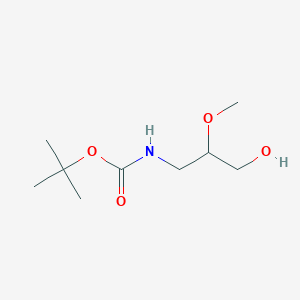
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
